Sodium perfluorohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

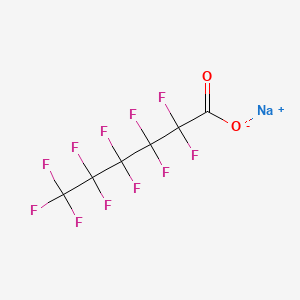

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMRWXUIVFZGSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052856 | |

| Record name | Sodium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-26-4 | |

| Record name | Sodium undecafluorohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium undecafluorohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM UNDECAFLUOROHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Sodium Perfluorohexanoate

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis and purification of sodium perfluorohexanoate (C₅F₁₁COONa), the sodium salt of perfluorohexanoic acid (PFHxA). Key synthesis routes, including Electrochemical Fluorination (ECF) and Telomerization, are detailed with generalized experimental protocols. Furthermore, this document outlines robust purification techniques, primarily recrystallization, and methods for rigorous purity assessment, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables, and key processes are visualized through logical workflow diagrams to support researchers in the production of high-purity this compound for scientific and developmental applications.

Synthesis of Perfluorohexanoic Acid (PFHxA)

The synthesis of this compound begins with the formation of its corresponding acid, perfluorohexanoic acid (PFHxA). The two predominant industrial methods for producing perfluoroalkyl carboxylic acids are Electrochemical Fluorination (ECF) and Telomerization.[1]

Method 1: Electrochemical Fluorination (ECF)

The ECF process, often referred to as the Simons process, involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (aHF).[2] This method replaces all carbon-hydrogen bonds with carbon-fluorine bonds. For carboxylic acids, the direct precursor (e.g., caproic acid or its acyl halide) is electrolyzed to yield the corresponding perfluoroacyl fluoride (C₅F₁₁COF), which is subsequently hydrolyzed to produce PFHxA. A key characteristic of the ECF process is that it can produce a mixture of both linear and branched perfluorinated isomers.[3]

Experimental Protocol (Generalized):

-

Electrolyte Preparation: A solution of a suitable organic precursor, such as caproyl chloride or hexanoic anhydride (5-15% by weight), is prepared in anhydrous hydrogen fluoride in a specialized electrolysis cell.[2] The cell is typically equipped with nickel anodes and a cooling system.

-

Electrolysis: A direct current is applied across the electrodes with a cell potential maintained near 5–6 V and a current density of approximately 0.03 A/cm².[2] The process is run continuously, with the precursor being metered in as the reaction proceeds. Gaseous products, primarily perfluorohexanoyl fluoride and hydrogen gas, are vented through a cooled reflux condenser to trap volatile HF.

-

Hydrolysis: The collected perfluorohexanoyl fluoride gas is carefully hydrolyzed by reacting it with water. This reaction converts the acyl fluoride to the carboxylic acid, perfluorohexanoic acid (PFHxA), and hydrogen fluoride.

-

Initial Purification: The crude PFHxA is separated from the reaction mixture. Distillation is a common method for this initial purification step, separating the PFHxA from byproducts and residual reactants.

Method 2: Telomerization

Telomerization is a chemical process that produces exclusively linear perfluorinated compounds.[3] The process is a radical chain reaction where a "telogen" (such as pentafluoroethyl iodide, C₂F₅I) reacts with a "taxogen" (tetrafluoroethylene, TFE) to form a mixture of longer-chain perfluoroalkyl iodides.[4] The desired iodide is then isolated and oxidized to form the carboxylic acid.

Experimental Protocol (Generalized):

-

Telomerization Reaction: Pentafluoroethyl iodide (telogen) and tetrafluoroethylene (taxogen) are introduced into a high-temperature tubular reactor. The reaction is typically carried out continuously at temperatures between 300°C and 360°C.[5] The molar ratio of taxogen to telogen is controlled to optimize the chain length of the resulting perfluoroalkyl iodide mixture.

-

Fractional Distillation: The product mixture, consisting of C₂F₅(CF₂CF₂)nI telomers, is separated by fractional distillation to isolate the desired perfluorohexyl iodide (C₆F₁₃I).

-

Oxidation: The purified perfluorohexyl iodide is oxidized to PFHxA. This can be achieved using various oxidizing agents, followed by hydrolysis.

-

Extraction & Workup: The resulting crude PFHxA is purified from the reaction mixture, often involving liquid-liquid extraction and washing steps to remove catalysts and byproducts.

References

Physicochemical Properties of Sodium Perfluorohexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perfluorohexanoate (PFHxA-Na) is the sodium salt of perfluorohexanoic acid (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS). As a surfactant, it possesses unique properties stemming from its fluorinated alkyl chain, including high thermal and chemical stability, and the ability to reduce surface tension. These characteristics have led to its use in various industrial applications. However, its persistence in the environment and potential for biological interactions have also made it a subject of extensive research. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known biological interactions.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a clear basis for comparison and application.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₆F₁₁NaO₂ | [1] |

| Molecular Weight | 336.04 g/mol | [1] |

| CAS Number | 2923-26-4 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 70.2 °C | [1] |

| Boiling Point | 216 °C (for the sodium salt) | [1] |

| 157 °C (for perfluorohexanoic acid) | [2] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | Soluble (quantitative data for the sodium salt is limited) | [3] |

| 15,700 mg/L (for perfluorohexanoic acid at ambient temperature) | [2] | |

| Solubility in Organic Solvents | No specific quantitative data available for the sodium salt. Perfluoroalkyl substances show varying solubility in polar organic solvents like methanol, ethanol, acetone, and DMSO.[4] | |

| pKa (of perfluorohexanoic acid) | -0.16 | [1] |

Surfactant and Thermal Properties

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 110 mmol/dm³ | [5] |

| Surface Tension | Data for aqueous solutions of this compound is not readily available. However, perfluoroalkyl surfactants are known to significantly reduce the surface tension of water.[6][7] | |

| Thermal Stability | Perfluoroalkyl acid (PFAA) salts exhibit high thermal stability. The decomposition temperature is dependent on the counter-ion, with sodium salts being relatively stable. Specific decomposition temperatures for this compound are not readily available, but related compounds like sodium perfluorooctanoate show decomposition at high temperatures.[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of this compound. Below are outlines of common experimental protocols.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The CMC of an ionic surfactant like this compound can be determined by measuring the electrical conductivity of its aqueous solutions at various concentrations.

Workflow for CMC Determination by Conductometry

Methodology:

-

Solution Preparation: A concentrated stock solution of this compound in high-purity deionized water is prepared. A series of dilutions are then made to obtain solutions with a range of concentrations below and above the expected CMC.

-

Conductivity Measurement: A calibrated conductivity meter is used to measure the electrical conductivity of each solution. It is crucial to maintain a constant temperature throughout the measurements as conductivity is temperature-dependent.

-

Data Analysis: The measured conductivity is plotted against the concentration of the surfactant. The resulting graph will typically show two linear regions with different slopes. The point of intersection of these two lines, representing a sharp change in the slope, corresponds to the Critical Micelle Concentration (CMC).[9][10][11]

Measurement of Surface Tension by Pendant Drop Tensiometry

The surface tension of this compound solutions can be measured using the pendant drop method, which is a common technique for determining the surface tension of liquids.

Workflow for Surface Tension Measurement

Methodology:

-

Sample Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Measurement: A pendant drop of the solution is formed at the tip of a needle. The shape of this drop is determined by the balance between gravity and surface tension. A high-resolution camera captures the profile of the drop.

-

Analysis: The profile of the pendant drop is analyzed using software that fits the shape to the Young-Laplace equation. This analysis yields the surface tension of the solution. By plotting the surface tension as a function of the logarithm of the surfactant concentration, the CMC can also be determined from the inflection point where the surface tension plateaus.[12][13][14][15]

Determination of pKa by ¹⁹F NMR Spectroscopy

The pKa of the conjugate acid of this compound (perfluorohexanoic acid) can be accurately determined using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This method relies on the change in the chemical shift of the fluorine nuclei as a function of the solution's pH.

Workflow for pKa Determination by ¹⁹F NMR

Methodology:

-

Sample Preparation: A series of solutions of this compound are prepared in a suitable buffer system, and the pH of each solution is carefully adjusted to span a range around the expected pKa.

-

NMR Spectroscopy: ¹⁹F NMR spectra are acquired for each sample. The chemical shift of a fluorine nucleus sensitive to the protonation state of the carboxylate group is monitored.

-

Data Analysis: The chemical shift of the selected fluorine nucleus is plotted against the pH of the solution. The resulting data points will form a sigmoidal curve. This curve is then fitted to a modified Henderson-Hasselbalch equation. The pH value at the inflection point of this curve corresponds to the pKa of the acid.[5][16][17][18][19]

Biological Interactions and Signaling Pathways

This compound, like other PFAS, can interact with biological systems. Two key interactions that have been studied are its binding to serum albumin and its activation of the peroxisome proliferator-activated receptor alpha (PPARα).

Interaction with Human Serum Albumin (HSA)

This compound has been shown to bind to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction is significant as it can affect the transport, distribution, and half-life of the compound in the body. The binding is thought to occur primarily through hydrophobic and electrostatic interactions.

Conceptual Diagram of PFHxA-Na Binding to HSA

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Perfluoroalkyl acids, including perfluorohexanoic acid, have been identified as activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and homeostasis. Activation of PPARα by xenobiotics can lead to a range of downstream effects, including the regulation of genes involved in fatty acid oxidation.

Simplified PPARα Activation Pathway by PFHxA

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The presented data, compiled from various scientific sources, offers a quantitative basis for its application in research and development. The detailed experimental protocols serve as a practical guide for the verification and further investigation of these properties. Furthermore, the visualization of its interactions with key biological molecules such as human serum albumin and the PPARα receptor highlights important considerations for its toxicological and pharmacological profiling. While significant data exists, further research is warranted to fill the remaining gaps, particularly concerning its quantitative solubility in organic solvents and its precise thermal decomposition profile, to enable a more complete understanding of this compound.

References

- 1. Table 1-1, Physicochemical properties of PFHxA - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Strong associations of short‐chain perfluoroalkyl acids with serum albumin and investigation of binding mechanisms | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. SODIUM PERFLUOROOCTANOATE | 335-95-5 [chemicalbook.com]

- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. justagriculture.in [justagriculture.in]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Surface Tension of PFAS in Water and Aqueous Lioh. | AIChE [proceedings.aiche.org]

- 16. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Sodium Perfluorohexanoate in Rat Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological effects of sodium perfluorohexanoate (NaPFHx), the sodium salt of perfluorohexanoic acid (PFHxA), based on studies conducted in rat models. The information compiled herein focuses on key toxicological endpoints, including acute, subchronic, developmental, and reproductive toxicity, as well as toxicokinetics and genotoxicity. The data is presented to facilitate a clear understanding of the compound's safety profile for professionals in research and drug development.

Executive Summary

This compound, a short-chain per- and polyfluoroalkyl substance (PFAS), has been evaluated in a range of toxicological studies. In rats, it demonstrates low acute oral toxicity. Subchronic exposure studies indicate that the primary target organs are the nasal passages, liver, and hematopoietic system at higher doses. Notably, NaPFHx is a moderate inducer of hepatic peroxisomal beta-oxidation, particularly in male rats. Developmental and reproductive studies suggest that NaPFHx is not a selective hazard, with effects on offspring only observed at doses that also induce maternal toxicity. The compound shows no evidence of mutagenic or clastogenic potential in in vitro genetic toxicity assays. Toxicokinetic studies reveal sex-dependent differences in elimination, with female rats clearing the substance more rapidly than males.

Acute Toxicity

The acute oral toxicity of this compound is low. Studies in rats have established a lethal dose 50 (LD50) of greater than 1,750 mg/kg body weight.

Experimental Protocol: Acute Oral Toxicity

-

Species: Rat (strain not specified in the provided text).

-

Administration: A single oral dose.

-

Dosages: 175, 550, 1,750, and 5,000 mg/kg.

-

Observations: Survival and clinical signs of systemic toxicity were monitored.

-

Findings: All rats survived at doses of 175 and 550 mg/kg. One of four rats died at 1,750 mg/kg, and all three rats at 5,000 mg/kg died on the day of dosing. Clinical signs of toxicity were noted in most rats receiving doses from 175 mg/kg upwards[1].

Table 1: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Survival Rate | Observations |

|---|---|---|

| 175 | 100% | Clinical signs of systemic toxicity observed[1]. |

| 550 | 100% | Clinical signs of systemic toxicity observed[1]. |

| 1,750 | 75% (3/4) | One death on the day of dosing[1]. |

| 5,000 | 0% (0/3) | All deaths on the day of dosing[1]. |

| LD50 | >1,750 mg/kg |[1] |

Subchronic and Reproductive Toxicity

A combined 90-day subchronic and one-generation reproduction study in Crl:CD(SD) rats provides the most comprehensive data on the repeated-dose toxicity of NaPFHx.

Experimental Protocol: 90-Day Subchronic/One-Generation Reproduction Study

-

Species/Strain: Young adult male and female Crl:CD(SD) rats[1][2].

-

Duration:

-

Endpoints Evaluated:

-

Subchronic: Clinical observations, body weight, food consumption, neurobehavioral endpoints (functional observational battery, motor activity), clinical pathology (hematology, serum chemistry), organ weights, and histopathology[2][3].

-

Reproduction: Mating, fertility, gestation length, parturition, and litter observations[2].

-

F1 Generation: Pup viability, body weight, and development[2].

-

Key Findings and Quantitative Data The No-Observed-Adverse-Effect Level (NOAEL) for subchronic toxicity was determined to be 20 mg/kg/day, based on the observation of nasal lesions at higher doses[1][2]. In males, higher liver enzymes were noted at 50 and 200 mg/kg/day[3]. The compound was found to be a moderate inducer of hepatic peroxisomal beta-oxidation[1][2]. For reproductive toxicity, the NOAEL was 100 mg/kg/day, with effects limited to reduced F1 pup weights at the highest dose[1][2].

Table 2: Subchronic and Reproductive Toxicity of this compound in Crl:CD(SD) Rats (90-Day Gavage Study)

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL and Higher Doses |

|---|---|---|---|

| Subchronic Toxicity (P1 Adults) | 20[1][2] | 100[1][2] | Nasal lesions[1][2]. Reduced body weight parameters[2]. |

| Hepatic Peroxisomal β-oxidation (P1) | Male: 20[1][2]Female: 100[1][2] | Male: 100[1][2]Female: 500[1][2] | Moderate induction of peroxisomal beta-oxidation[1][2]. |

| Reproductive Toxicity (P1 Adults) | 100[1][2] | 500[1][2] | No effects on reproductive parameters like mating or fertility[1][2]. |

| F1 Generation Toxicity | 100[1][2] | 500[1][2] | Reduced F1 pup weights[1][2]. |

In a separate 90-day oral gavage study, male rats in the 10, 50, and 200 mg/kg/day groups showed lower body weight gains. At 200 mg/kg/day, both males and females exhibited lower red blood cell parameters and globulin levels, while males also had lower cholesterol and calcium[3].

Developmental Toxicity

Developmental toxicity was assessed in pregnant rats dosed during the critical period of organogenesis. The study concluded that NaPFHx does not pose a selective developmental hazard, as fetal effects were only seen at doses also toxic to the mother.

Experimental Protocol: Developmental Toxicity

-

Species/Strain: Pregnant female rats (assumed Crl:CD(SD))[1][2].

-

Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, and fetal evaluations for external, visceral, and skeletal malformations and variations[2].

Table 3: Developmental Toxicity of this compound in Rats (Gavage, GD 6-20)

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL |

|---|---|---|---|

| Maternal Toxicity | 100[1][2] | 500[1][2] | Reduced maternal body weight[1][2]. |

| Developmental Toxicity | 100[1][2] | 500[1][2] | Reduced fetal body weight[1][2]. |

Genotoxicity

This compound was evaluated for its potential to cause gene mutations and chromosomal damage in vitro. The results from these studies were negative.

-

Bacterial Reverse Mutation (Ames) Assay: No mutagenic activity was observed[1][2].

-

In Vitro Chromosome Aberration Assay: No chromosome aberrations were induced in human lymphocytes[1][2].

Toxicokinetics

Toxicokinetic studies of PFHxA in rats show that its elimination is relatively rapid compared to longer-chain PFAS, and there are significant differences between sexes.

Key Findings

-

Absorption and Distribution: Following oral administration, PFHxA is absorbed and distributed, with the liver being a key organ for distribution, although less so than for longer-chain PFAS like PFDA[4].

-

Metabolism: Like other PFAS, PFHxA is resistant to metabolism due to the strength of the carbon-fluorine bond[5].

-

Excretion and Half-Life: Elimination occurs primarily through urine. Female rats exhibit a much shorter elimination half-life and faster clearance compared to males[4][6]. In one study, the half-life in female Hsd:Sprague-Dawley® SD rats was approximately 2 hours, compared to 9 hours in males[4]. Another study reported serum half-lives of 2.1 to 2.8 hours in both males and females after repeated gavage dosing[6].

Table 4: Toxicokinetic Parameters of Perfluorohexanoic Acid (PFHxA) in Hsd:Sprague-Dawley® SD Rats

| Parameter | Male | Female | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | ~9 hours | ~2 hours | [4][6] |

| Clearance | Slower | Faster | [4][6] |

| Plasma AUC | Larger | Smaller |[4][6] |

Conclusion

The toxicological data on this compound in rat models indicate a low level of acute toxicity. The primary effects following subchronic exposure at doses of 100 mg/kg/day and higher include nasal lesions and mild, non-adverse liver effects such as peroxisome proliferation. It is not considered a selective reproductive or developmental toxicant, with effects on offspring occurring only at maternally toxic doses. NaPFHx is not genotoxic. The rapid and sex-dependent elimination of PFHxA in rats is a key toxicokinetic feature that distinguishes it from longer-chain PFAS, which are more persistent. These findings provide a critical foundation for risk assessment and inform the development of safer alternative chemistries.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunotoxicity of Four Per- and Polyfluoroalkyl Substances Following 28-Day Oral Repeat Dosing in Rats Assessed by the Anti-Sheep Red Blood Cell IgM Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Dance of Molecules: An In-depth Technical Guide to the Interaction of Sodium Perfluorohexanoate with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between sodium perfluorohexanoate (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), and biological membranes. Given the widespread presence of PFAS in the environment and their potential biological effects, a detailed understanding of their interactions at the cellular level is crucial for toxicology, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Quantitative Insights into PFHxA-Membrane Interactions

The interaction of this compound with biological membranes is a complex phenomenon governed by its amphiphilic nature. The fluorinated tail's hydrophobicity drives its partitioning into the lipid bilayer, while the carboxylate headgroup interacts with the aqueous environment and the polar headgroups of phospholipids. This interaction can lead to alterations in membrane structure and function. The following tables summarize key quantitative data from various studies.

Table 1: Partitioning and Binding of this compound in Membrane and Protein Systems

| Parameter | Value | Experimental System | Reference |

| Membrane-Water Partition Coefficient (log KMW) | |||

| pH 7 | 2.45 | Solid-Supported Lipid Membranes (Phosphatidylcholine) | [1][2] |

| Binding to Protein | |||

| Amount Bound to Seed Protein | 1.3 ± 0.1 mg/m² (4.1 ± 0.1 µmol/m²) | Adsorbed Seed Protein Layer on Silica | [3] |

| Volume Fraction in Mixed Layer with Protein | 8% | Adsorbed Seed Protein Layer on Silica | [3] |

| Molar Ratio to Protein | 10 | Adsorbed Seed Protein Layer on Silica | [3] |

| Binding Affinity (KD) to PPARα | 0.097 ± 0.070 µM | Equilibrium Dialysis | [4] |

| Binding Affinity to Porcine Serum Albumin | Increased 57.1% compared to HSA | Differential Scanning Fluorimetry | [5][6] |

Table 2: Effects of Perfluoroalkyl Substances on Membrane Properties (Comparative Data)

| PFAS | Effect on Membrane Fluidity/Order | Effect on Membrane Permeability | Experimental Technique | Reference |

| PFHxA | Increased disorder and roughness of the bilayer at high concentrations | Implied increase due to membrane disruption | Neutron Reflectometry | [7] |

| PFOA (longer chain analogue) | Increased fluidity; decreased lipid order | Increased water permeability | Fluorescence Anisotropy, DSC, Water Permeability Assays | [8][9] |

| PFBS (shorter chain analogue) | Less pronounced effects on fluidity compared to longer chains | Increased water permeability, especially at high concentrations | Fluorescence Anisotropy, Water Permeability Assays | [8] |

| PFOS (longer chain analogue) | Increased fluidity in the gel phase, decreased fluidity in the liquid-crystalline phase | Increased permeability | Fluorescence Anisotropy, DSC | [8] |

Experimental Protocols for Studying PFHxA-Membrane Interactions

A variety of biophysical and computational techniques are employed to investigate the interactions of PFHxA with biological membranes. Below are detailed overviews of the methodologies for key experiments.

Neutron Reflectometry

Neutron reflectometry is a powerful technique for determining the structure of thin films, including lipid bilayers, at the angstrom level. It is particularly useful for studying the incorporation of molecules like PFHxA into membranes.

Methodology:

-

Substrate Preparation: A single crystal of silicon with a native oxide layer is cleaned and used as the solid support.

-

Lipid Bilayer Deposition: A supported lipid bilayer (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) is formed on the silicon substrate via vesicle fusion. This involves injecting a suspension of small unilamellar vesicles (SUVs) into a measurement cell containing the substrate.

-

Contrast Variation: The experiment is performed using different isotopic compositions of the aqueous subphase (e.g., D₂O, H₂O, and mixtures) to selectively highlight different components of the system (lipid headgroups, lipid tails, and the incorporated PFHxA). This is possible due to the different neutron scattering lengths of hydrogen and deuterium.

-

PFHxA Introduction: A solution of this compound at a known concentration is introduced into the measurement cell.

-

Data Collection: A collimated beam of neutrons is directed at the surface at a grazing angle. The intensity of the reflected neutrons is measured as a function of the momentum transfer vector (Qz), which is perpendicular to the surface.

-

Data Analysis: The reflectivity profile is analyzed by fitting it to a structural model of the interface. This model consists of a series of layers, each with a specific thickness, roughness, and neutron scattering length density (SLD). The SLD profile provides information on the distribution of PFHxA within the lipid bilayer.[10][11][12]

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in anisotropy upon the addition of PFHxA can indicate alterations in membrane fluidity.

Methodology:

-

Liposome Preparation: Unilamellar liposomes (e.g., from 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, MPPC) are prepared by extrusion.

-

Fluorescent Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incubated with the liposome suspension. DPH partitions into the hydrophobic core of the membrane.[13][14]

-

PFHxA Addition: this compound is added to the liposome suspension at various concentrations.

-

Anisotropy Measurement: The sample is placed in a fluorometer equipped with polarizers. The fluorescent probe is excited with vertically polarized light, and the intensities of the emitted light are measured parallel (I||) and perpendicular (I⊥) to the excitation polarization plane.

-

Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrumental correction factor.

-

Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity. Conversely, an increase in anisotropy suggests a more ordered and less fluid membrane.[8][15][16]

Langmuir Trough

A Langmuir trough is used to study the behavior of amphiphilic molecules at an air-water interface. It allows for the formation of a monolayer of lipids, mimicking one leaflet of a biological membrane, and the investigation of how substances like PFHxA interact with this monolayer.[17]

Methodology:

-

Trough Preparation: The trough, typically made of Teflon, is filled with a pure aqueous subphase (e.g., ultrapure water). The surface is cleaned by aspiration.[18]

-

Monolayer Formation: A solution of a phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) in a volatile organic solvent is spread onto the air-water interface. The solvent evaporates, leaving a lipid monolayer.

-

PFHxA in Subphase (Optional): this compound can be dissolved in the subphase before spreading the lipid monolayer to study its effect on monolayer formation.

-

Surface Pressure-Area Isotherm: Movable barriers compress the monolayer at a constant rate, and the surface pressure (the reduction in the surface tension of the water) is measured as a function of the area per lipid molecule.

-

Data Analysis: The resulting isotherm provides information on the phase behavior of the lipid monolayer and how it is altered by the presence of PFHxA. Changes in the collapse pressure, molecular area at a given pressure, and compressibility modulus can be determined.[9][19]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between PFHxA and a lipid bilayer.

Methodology:

-

System Setup: A model lipid bilayer (e.g., DMPC or DPPC) is constructed in a simulation box filled with water molecules. This compound molecules are placed in the aqueous phase.[20][21]

-

Force Field Selection: An appropriate force field (e.g., OPLS-AA for PFHxA and lipids, SPC/E for water) is chosen to describe the interactions between all atoms in the system.[21]

-

Simulation Protocol:

-

Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

-

Equilibration: The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

-

Production Run: A long simulation is run to collect data on the trajectories of all atoms.

-

-

Data Analysis: The trajectories are analyzed to calculate various properties, including:

-

The potential of mean force (PMF) for the translocation of PFHxA across the membrane.[22]

-

The location and orientation of PFHxA within the bilayer.

-

The effect of PFHxA on lipid order parameters, membrane thickness, and area per lipid.[23][24]

-

The formation of hydrogen bonds between PFHxA and lipid molecules.[24]

-

Signaling Pathways and Cellular Effects

The interaction of this compound with biological membranes can trigger downstream signaling events and cellular responses. Two key pathways implicated are the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and the induction of oxidative stress.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Some PFAS, including PFHxA, have been shown to act as agonists for PPARs, particularly PPARα.[4][25]

Caption: PPARα signaling pathway activation by this compound.

Upon entering the cell, PFHxA can bind to and activate PPARα. This leads to the formation of a heterodimer with the retinoid X receptor (RXR).[26] The PPARα-RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in lipid metabolism.[26][27]

Oxidative Stress Induction

PFHxA has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress.[28] This can damage cellular components, including lipids, proteins, and DNA.

Caption: Induction of oxidative stress by this compound.

The interaction of PFHxA with cellular membranes, particularly mitochondrial membranes, can disrupt their function and lead to an increase in the production of ROS.[29][30] This overproduction of ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative damage to vital macromolecules.[28]

Experimental and Logical Workflows

The investigation of PFHxA-membrane interactions follows a logical progression from observing effects on model systems to understanding the consequences in cellular contexts.

Caption: Experimental workflow for investigating PFHxA-membrane interactions.

This workflow illustrates a multi-faceted approach, starting with simplified model membranes to isolate and characterize the fundamental biophysical interactions. The insights gained from these studies then inform and are correlated with observations from more complex cellular systems, where the downstream biological consequences can be assessed.

Conclusion

The interaction of this compound with biological membranes is a critical area of research with implications for human health and environmental science. The data and methodologies presented in this guide highlight that PFHxA, despite being a shorter-chain PFAS, actively partitions into and perturbs lipid bilayers. These interactions can alter membrane properties such as fluidity and permeability and can trigger cellular signaling pathways related to lipid metabolism and oxidative stress. A continued multi-disciplinary approach, combining advanced biophysical techniques, computational modeling, and cellular assays, will be essential for a comprehensive risk assessment of PFHxA and for informing the development of safer alternatives.

References

- 1. concawe.eu [concawe.eu]

- 2. Deriving Membrane-Water and Protein-Water Partition Coefficients from In Vitro Experiments for Per- and Polyfluoroalkyl Substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Perfluorooctanoate and Perfluorohexanoate with Seed Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Cross-Species Comparison of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances from Five Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Interactions of perfluoroalkyl substances with a phospholipid bilayer studied by neutron reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of perfluorinated compounds on the properties of model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unravelling the structural complexity of protein-lipid interactions with neutron reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. Neutron reflectivity studies of single lipid bilayers supported on planar substrates (Conference) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Molecular order and dynamics in planar lipid bilayers: effects of unsaturation and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence lifetime and polarization anisotropy studies of membrane surfaces with pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]

- 18. nist.gov [nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. The Dynamics of Per- and Polyfluoroalkyl Substances (PFAS) at Interfaces in Porous Media: A Computational Roadmap from Nanoscale Molecular Dynamics Simulation to Macroscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Cholesterol-like Condensing Effect of Perfluoroalkyl Substances on a Phospholipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 28. Perfluorooctanoic Acid and Its Short-Chain Substitutes Induce Cytotoxic and Prooxidative Changes in Human Peripheral Blood Mononuclear Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pure.au.dk [pure.au.dk]

- 30. Perfluoroalkylated substances (PFAS) affect oxidative stress biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of Sodium Perfluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium perfluorohexanoate (PFHxA-Na), a short-chain per- and poly-fluoroalkyl substance (PFAS), has emerged as a compound of significant environmental interest. Its unique chemical properties, stemming from the strength of the carbon-fluorine bond, render it highly persistent in the environment. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological interactions.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various environmental compartments. As the sodium salt of perfluorohexanoic acid, its properties can be influenced by environmental conditions such as pH.

| Property | Value | Reference |

| Molecular Formula | C₆F₁₁NaO₂ | [No results found] |

| Molecular Weight | 336.04 g/mol | [No results found] |

| Water Solubility | High (data for PFHxA: 15,700 mg/L at ambient temperature) | [1] |

| Vapor Pressure | 1.98 mm Hg (for PFHxA) | [2] |

| pKa | -0.16 (for PFHxA) | [1][2] |

Environmental Fate

The environmental fate of this compound is characterized by its exceptional stability and resistance to degradation.

Abiotic Degradation

Photodegradation: Perfluoroalkyl substances, including PFHxA, are generally resistant to direct photolysis by sunlight as they do not contain chromophores that absorb light at wavelengths greater than 290 nm.[1] However, advanced oxidation processes involving UV irradiation in the presence of catalysts or other reactive species can lead to degradation. For instance, photolysis at 222 nm has been shown to degrade perfluorocarboxylic acids (PFCAs), with shorter-chain PFCAs being major degradation products.[3]

Hydrolysis: Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under typical environmental conditions.[1][4]

Biodegradation

The biodegradation of perfluorinated compounds is generally a slow process. While some microbial degradation of other PFAS has been observed, the complete mineralization of PFHxA in the environment is considered to be limited. Research has shown that certain microbial communities can defluorinate short-chain fluorinated carboxylic acids, but this process is structure-dependent.[5][6] The biodegradation of longer-chain PFCAs like PFOA can sometimes lead to the formation of shorter-chain PFCAs, including PFHxA, as intermediates.[7][8][9][10]

Environmental Transport

The high water solubility and low vapor pressure of this compound govern its transport and partitioning in the environment.

Atmospheric Transport

Due to its low vapor pressure, perfluorohexanoic acid is expected to exist primarily in the vapor phase in the atmosphere.[1] Its atmospheric fate is largely determined by its reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of 31 days for the acid form.[1][2] Long-range atmospheric transport of PFAS precursors can lead to the formation and deposition of PFHxA in remote locations.[7]

Transport in Soil and Water

This compound is highly mobile in soil and water systems due to its high water solubility and anionic nature at environmental pHs. Its movement is influenced by sorption to soil and sediment particles.

Soil Sorption: The extent of sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). Lower values indicate greater mobility.

| Parameter | Value Range (for PFHxA) | Key Influencing Factors |

| Kd (L/kg) | 0.2 - 46 | Soil organic carbon content, clay content, pH |

| Koc (L/kg) | Varies with soil type | Organic carbon content |

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile.

Bioconcentration and Bioaccumulation: The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify this potential. For PFHxA, studies have shown a low potential for bioaccumulation in aquatic organisms.

| Parameter | Value (for PFHxA) | Organism | Reference |

| Log BCF | < 1.0 | Tadpoles (Rana pipiens) | [1] |

| BCF | 0.59 | Rainbow Trout (Oncorhynchus mykiss) | [1] |

Experimental Protocols

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption/desorption behavior of chemicals in soil, providing Kd and Koc values.[11][12][13][14]

Workflow:

Caption: Workflow for determining soil sorption coefficients using the batch equilibrium method.

Methodology:

-

Soil Preparation: A range of characterized soils (with known organic carbon content, pH, and texture) are air-dried and sieved.[13]

-

Solution Preparation: Stock solutions of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) are prepared and diluted to various concentrations. [No results found]

-

Equilibration: Known masses of soil are mixed with known volumes of the test solutions in centrifuge tubes. The tubes are agitated (e.g., on a shaker) for a predetermined time to reach equilibrium (typically 24-48 hours).[15]

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the supernatant is determined using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

-

Calculation: The amount of substance adsorbed to the soil is calculated from the difference between the initial and equilibrium concentrations in the solution. Adsorption isotherms (e.g., Freundlich or Linear) are then plotted to determine the Kd and Koc values.[19]

Bioaccumulation in Fish (Adapted from OECD Guideline 305)

This protocol is designed to determine the bioconcentration factor (BCF) of a chemical in fish.[1]

Workflow:

Caption: Experimental workflow for determining the bioconcentration factor in fish.

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio), is selected.[1][20][21]

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system to maintain a stable concentration in the water. Water and fish are sampled at regular intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water. Fish are sampled at intervals to measure the elimination of the substance.

-

Sample Analysis: Fish tissue is homogenized and extracted. The concentration of this compound in the extracts and in the water samples is quantified using LC-MS/MS.

-

BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.[22][23]

Interaction with Biological Signaling Pathways

Perfluoroalkyl substances have been shown to interact with various biological signaling pathways, with the Peroxisome Proliferator-Activated Receptors (PPARs) being a key target.

PPARα Activation

PFHxA, like other PFCAs, can act as an agonist for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[3][24]

Signaling Pathway:

Caption: Activation of the PPARα signaling pathway by this compound.

Description of Pathway:

-

This compound enters the cell and binds to the ligand-binding domain of PPARα.

-

This binding induces a conformational change in PPARα, causing it to heterodimerize with the Retinoid X Receptor (RXR).

-

The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[25][26][27]

-

This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport and oxidation (e.g., Acyl-CoA oxidase 1 - Acox1, Carnitine palmitoyltransferase 1 - Cpt1).[28][29][30]

-

The increased expression of these genes leads to an enhanced rate of fatty acid β-oxidation in the peroxisomes and mitochondria.

Conclusion

This compound is a persistent and mobile environmental contaminant. Its fate is dominated by transport in aqueous systems, with limited degradation under natural conditions. While its bioaccumulation potential is low, its interaction with key biological signaling pathways, such as PPARα, warrants further investigation to fully understand its potential long-term effects on ecosystems and human health. The experimental protocols outlined in this guide provide a framework for the continued generation of high-quality data to refine our understanding of this and other emerging contaminants.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AN OVERVIEW OF PERFLUOROOCTANOIC ACID ENZYMATIC DEGRADATION AND INVESTIGATION OF BACTERIA CAPABLE OF DEGRADING PERFLUOROOCTANOIC ACID [minds.wisconsin.edu]

- 9. researchgate.net [researchgate.net]

- 10. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 11. oecd.org [oecd.org]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A serial PFASs sorption technique coupled with adapted high volume direct aqueous injection LCMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. PFAS Analytical Methods Development and Sampling Research | Water Research | US EPA [19january2021snapshot.epa.gov]

- 18. epa.gov [epa.gov]

- 19. york.ac.uk [york.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. Dietary Perfluorohexanoic Acid (PFHxA) Exposures in Juvenile Zebrafish Produce Subtle Behavioral Effects across Generations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. academic.oup.com [academic.oup.com]

- 27. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. Exposure to “alternative” PFAS alters gene expression & lipids in human liver cells – STEEP [web.uri.edu]

- 30. Exposure to low-dose perfluorooctanoic acid promotes hepatic steatosis and disrupts the hepatic transcriptome in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioaccumulation Potential of Sodium Perfluorohexanoate (PFHxA)

Version: 1.0

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals of significant environmental and health concern due to their persistence. This guide provides a detailed technical overview of the bioaccumulation potential of a specific short-chain PFAS, sodium perfluorohexanoate (the sodium salt of perfluorohexanoic acid, PFHxA). In contrast to long-chain PFAS like perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), PFHxA exhibits a low bioaccumulation potential. This is primarily attributed to its comparatively rapid elimination from the body and shorter biological half-life across various species, including humans.[1]

Toxicokinetic studies in rodents and monkeys confirm this rapid clearance.[2] In humans, the elimination half-life of PFHxA is measured in days, whereas for long-chain PFAS, it extends to several years.[2][3][4] Despite its lower persistence in the body, PFHxA has been shown to distribute to various tissues, with notable concentrations found in the liver, brain, lungs, and kidneys.[5] This document synthesizes the available quantitative data on bioconcentration, elimination half-life, and tissue distribution, details the experimental protocols used to derive this data, and presents logical workflows for bioaccumulation assessment.

Introduction to Perfluorohexanoic Acid (PFHxA)

Per- and polyfluoroalkyl substances (PFAS) are characterized by a fully fluorinated alkyl chain, which imparts properties such as thermal stability and water and oil repellency. These characteristics have led to their use in a wide array of industrial and consumer products.[6] PFAS are broadly categorized by their carbon chain length. Long-chain PFAS (e.g., PFOS and PFOA) are known to be persistent, bioaccumulative, and toxic.[7]

PFHxA is a short-chain perfluoroalkyl carboxylic acid (PFCA) with a six-carbon backbone. It is often found in the environment and biological systems as its dissociated anion or as a salt, such as this compound (NaPFHx). Due to concerns over the bioaccumulation of long-chain PFAS, industry has shifted towards producing short-chain alternatives like PFHxA.[1] Short-chain PFAAs are generally more water-soluble and less bioaccumulative than their long-chain counterparts.[8] However, their high mobility and persistence in the environment still make them a subject of scientific and regulatory scrutiny.[9][10]

Bioaccumulation Potential of PFHxA

Bioconcentration and Bioaccumulation Factors (BCF & BAF)

The Bioconcentration Factor (BCF) measures the accumulation of a waterborne chemical in an aquatic organism.[12] The Bioaccumulation Factor (BAF) is a broader measure that includes uptake from all environmental sources, including diet.[11][12]

For PFHxA, the available data indicate a low potential for concentration in aquatic life. A reported BCF of 0.59 suggests that the substance does not significantly concentrate in organisms from the water column.[13] Generally, BCF and BAF values for PFAS are positively correlated with the length of their perfluorinated chain.[14] Short-chain PFCAs, like PFHxA, tend to be less bioaccumulative than long-chain PFCAs and perfluoroalkane sulfonates (PFSAs).[8]

Table 1: Bioaccumulation and Bioconcentration Factors for PFHxA and Comparative PFAS

| Compound | Type | BCF (L/kg) | BAF (L/kg) | Species | Reference |

|---|---|---|---|---|---|

| PFHxA | Short-chain PFCA (C6) | 0.59 | Data not specified | Aquatic Organisms | [13] |

| PFOA | Long-chain PFCA (C8) | Median Log BCF: 1.02 | Median Log BAF (Fillet): 2.58 | Fish | [12] |

| PFOS | Long-chain PFSA (C8) | Median Log BCF: 3.10 | Median Log BAF (Fillet): 3.18 | Fish |[12] |

Note: BCF/BAF values are often reported in log scale due to wide ranges in data.[12] Values for PFOA and PFOS are provided for comparison.

Relationship Between PFAS Structure and Bioaccumulation

The fundamental physicochemical properties of PFAS molecules dictate their bioaccumulation potential. The length of the fluorinated carbon chain is a key determinant.

Caption: Relationship between PFAS chain length and bioaccumulation potential.

Toxicokinetics of PFHxA

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. For PFHxA, the toxicokinetic profile is defined by rapid absorption and elimination, with limited to no metabolism, which is typical for most PFAS.

Elimination Half-Life

The elimination half-life is a key metric indicating the time required for the concentration of a substance in the body to decrease by half. PFHxA has a markedly shorter half-life than its long-chain counterparts across all species studied.[1] In humans, the half-life of PFHxA is approximately one month, in stark contrast to the multi-year half-lives of PFOS and PFOA.[1][3][4] This rapid clearance is a primary reason for its low bioaccumulation potential.

Table 2: Elimination Half-Lives of PFHxA in Various Species

| Species | Sex | Half-Life (t½) | Route of Administration | Reference |

|---|---|---|---|---|

| Human | Mixed | 14 - 49 days (GeoMean: 32 days) | Occupational Exposure | [1][2] |

| Cynomolgus Monkey | Male | 5.3 ± 2.5 hours | Intravenous (IV) | [2] |

| Female | 2.4 ± 1.7 hours | Intravenous (IV) | [2] | |

| Rat | Male | 5.7 - 9.3 hours | Oral / IV | [2] |

| Female | 2.3 - 7.3 hours | Oral / IV | [2] |

| Mouse | Mixed | Proportional to body weight, no gender difference observed | Not Specified |[1] |

Tissue Distribution

Following absorption, PFHxA distributes throughout the body, with a tendency to bind to proteins in the blood and accumulate in well-perfused organs.[15][16] Human autopsy studies have quantified PFHxA in various tissues, finding the highest concentrations in the liver and brain.[5] Animal studies confirm that the liver and kidneys are significant sites of distribution for PFAS.[17][18]

Table 3: PFHxA Concentrations in Human Tissues from an Autopsy Study

| Tissue | Median Concentration (ng/g) | Key Finding | Reference |

|---|---|---|---|

| Liver | 68.3 | Highest concentration site along with Brain | [5] |

| Brain | 141 | Highest concentration site along with Liver | [5] |

| Lung | Not specified (PFBA was highest) | PFHxA detected | [5] |

| Kidney | Not specified (PFBA was highest) | PFHxA detected | [5] |

| Bone | Not specified (PFOA was highest) | PFHxA detected |[5] |

Data from a study of 99 autopsy tissue samples. Concentrations of other PFAS were higher in some tissues as noted.[5]

Experimental Protocols for Bioaccumulation Assessment

The data presented in this guide are derived from rigorous experimental studies. Understanding these methodologies is crucial for interpreting the results and designing future research.

In Vivo Toxicokinetic Study Design

A common approach to evaluating toxicokinetics involves administering the substance to animal models and measuring its concentration in biological matrices over time. The study by Loveless et al. (2009) on this compound provides a representative example of a subchronic toxicity study from which kinetic data can be inferred.[19]

Detailed Methodology (Adapted from Loveless et al., 2009): [19][20]

-

Test System: Young adult Crl:CD(SD) rats, with an equal number of males and females.

-

Acclimation: Animals are acclimated to laboratory conditions for a standard period before the study begins.

-

Dose Groups: Typically, three or more dose groups and a control group are used. In this study, groups were administered 0 (control), 20, 100, or 500 mg/kg/day of NaPFHx.

-

Administration: The test substance is administered daily via oral gavage for a specified duration (e.g., 90 days).

-

Sample Collection: Blood samples are collected periodically from a subset of animals (e.g., via the tail vein) at multiple time points post-dosing to determine the plasma concentration curve. At the end of the study, animals are euthanized, and tissues (liver, kidney, brain, etc.) are collected for residue analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Caption: General workflow for an in vivo toxicokinetic study.

Analytical Methodology

Accurate quantification of PFHxA in complex biological matrices like plasma and tissue homogenates requires sophisticated analytical techniques. The gold standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[21]

Detailed Methodology:

-

Sample Preparation: The goal is to extract PFHxA from the biological matrix and remove interfering substances.

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is often added to plasma to precipitate proteins.

-

Solid-Phase Extraction (SPE): The sample is passed through a sorbent cartridge that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. This is a common and effective cleanup step.

-

Internal Standards: A known amount of a labeled internal standard (e.g., ¹³C-PFHxA) is added to every sample at the beginning of the preparation process to correct for matrix effects and variations in instrument response.[11]

-

-

Instrumental Analysis:

-

Liquid Chromatography (LC): The prepared sample extract is injected into an LC system. A C18 or similar column separates PFHxA from other remaining compounds based on their chemical properties.[21]

-

Tandem Mass Spectrometry (MS/MS): As the analyte elutes from the LC column, it is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for PFHxA and its internal standard, allowing for highly selective and sensitive quantification.[22][23]

-

-

Quantification: The concentration of PFHxA in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Conclusion

The comprehensive body of scientific evidence indicates that this compound has a low bioaccumulation potential. Its chemical structure as a short-chain PFAS results in rapid elimination from the body and a biological half-life measured in hours to days in animal models and weeks in humans.[1][2] This is a significant contrast to the multi-year half-lives of legacy long-chain PFAS.[3][4]

While the bioaccumulation risk is low, PFHxA is still a persistent environmental contaminant that distributes to various tissues, including the liver and brain.[5] Therefore, its presence in the environment and potential for human exposure warrant continued monitoring and research. The methodologies detailed in this guide provide a framework for the continued evaluation of PFHxA and other emerging short-chain PFAS to ensure a thorough understanding of their potential risks to human health and the environment.

References

- 1. Elimination kinetics of perfluorohexanoic acid in humans and comparison with mouse, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Accumulation of perfluoroalkyl substances in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. mdpi.com [mdpi.com]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 11. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]

- 13. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pfascentral.org [pfascentral.org]

- 16. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gender differences in pharmacokinetics and tissue distribution of 3 perfluoroalkyl and polyfluoroalkyl substances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pfascentral.org [pfascentral.org]

- 19. Toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. mdpi.com [mdpi.com]

- 23. epa.gov [epa.gov]

An In-depth Technical Guide to Sodium Perfluorohexanoate (CAS Number 2923-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perfluorohexanoate, with the CAS number 2923-26-4, is the sodium salt of perfluorohexanoic acid (PFHxA). It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated alkyl chain. This structure imparts unique physicochemical properties, including high thermal and chemical stability, and surface-active characteristics. These properties have led to its use in various industrial applications, such as in firefighting foams, textile coatings, and cleaning solutions.[1] However, its persistence in the environment and potential for bioaccumulation have raised environmental and health concerns, necessitating a thorough understanding of its toxicological profile and biological interactions.[2] This guide provides a comprehensive overview of the technical data available for this compound, with a focus on its chemical properties, toxicological profile, mechanism of action, analytical methods, and potential applications in research and drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] Its highly fluorinated nature makes it both hydrophobic and oleophobic.[2] Key identification and property data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2923-26-4 | [3] |

| Molecular Formula | C6F11NaO2 | [4] |

| Molecular Weight | 336.04 g/mol | [1][4] |

| Synonyms | Sodium undecafluorohexanoate, Undecafluorohexanoic acid sodium salt, Sodium 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | [1][2] |

| Boiling Point | 143°C at 760 mmHg | [1][5] |

| Flash Point | 40.3°C | [1][5] |

| Form | Solid | [6] |

| Purity (typical) | ≥97% | [3][4] |

Toxicological Profile

Extensive toxicological studies have been conducted on this compound, primarily in rodent models. These studies have evaluated its acute, subchronic, reproductive, developmental, and genotoxic potential.

Acute and Subchronic Toxicity

The acute oral toxicity of this compound is considered low. In subchronic studies, the primary observed effects were nasal lesions and effects on the liver.[7]

| Study Type | Species | Route | Key Findings | NOAEL/NOEL | Reference |

| Acute Oral Toxicity | Rat (female) | Gavage | LD50 between 1750 and 5000 mg/kg bw | - | [8] |

| 90-Day Subchronic Toxicity | Rat (male and female) | Gavage | Nasal lesions at 100 and 500 mg/kg/day. Moderate induction of hepatic peroxisomal beta-oxidation. | 20 mg/kg/day (based on nasal lesions) | [7][9] |

| 90-Day Subchronic Toxicity | Rat (male and female) | Gavage | NOEL for hepatic peroxisomal beta-oxidation: 20 mg/kg/day (males), 100 mg/kg/day (females) | - | [7] |

Reproductive and Developmental Toxicity

This compound has been evaluated for its effects on reproduction and development in rats. The findings suggest it does not present a significant reproductive or developmental hazard at lower doses.[7]

| Study Type | Species | Dosing Regimen | Key Findings | NOAEL | Reference |

| One-Generation Reproduction | Rat | Daily gavage for ~70 days prior to cohabitation, through gestation and lactation | Reduced F1 pup weights at higher doses. No effects on reproductive parameters. | Reproductive toxicity: 100 mg/kg/day (based on reduced F1 pup weights) | [7] |

| Developmental Toxicity | Rat | Gavage on gestation days 6-20 | Maternal and fetal body weight effects at 500 mg/kg/day. | Maternal and developmental toxicity: 100 mg/kg/day | [7] |

Genotoxicity

In vitro genetic toxicity studies have shown no evidence of mutagenicity for this compound.[7]

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | With and without | Negative | [7] |

| Chromosome Aberration Assay | Human lymphocytes | With and without | Negative | [7] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are believed to be mediated through various molecular pathways, with the activation of peroxisome proliferator-activated receptor alpha (PPARα) being a key initiating event.[10]

PPARα Activation

Perfluorohexanoic acid (the parent acid of the sodium salt) has been shown to activate PPARα.[10] PPARα is a nuclear receptor that plays a critical role in lipid metabolism and homeostasis. Activation of PPARα can lead to the induction of genes involved in fatty acid oxidation, which is consistent with the observed hepatic peroxisomal beta-oxidation in toxicology studies.[7]

Potential Immunomodulatory Effects

Some studies on related PFAS compounds suggest potential interactions with the immune system. While direct evidence for this compound is limited, pathways such as the NF-κB signaling pathway are implicated in the immunotoxicity of some PFAS. Further research is needed to elucidate the specific effects of this compound on immune cell signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key toxicological and analytical procedures based on available literature and standard guidelines.

90-Day Subchronic Oral Toxicity Study in Rats

This protocol is based on the study design described by Loveless et al. (2009).[7]

Methodology:

-

Test Animals: Young adult male and female Crl:CD(SD) rats.

-

Acclimation: Animals are acclimated to laboratory conditions.

-

Grouping: Animals are randomly assigned to four groups: a control group (vehicle only) and three treatment groups receiving this compound at doses of 20, 100, or 500 mg/kg body weight/day.

-

Administration: The test substance is administered daily for approximately 90 days via oral gavage.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Terminal Procedures: At the end of the dosing period, animals undergo a full necropsy. Blood is collected for hematology and clinical chemistry analysis. Organs are weighed, and tissues are collected for histopathological examination.

-

Recovery Groups: Selected groups of animals are maintained for 1- and 3-month recovery periods without treatment to assess the reversibility of any effects.

In Vitro Chromosomal Aberration Test

This protocol is based on general principles of OECD Test Guideline 473.

Methodology:

-

Cell Culture: Primary cultures of human peripheral blood lymphocytes are established.

-

Exposure: Cell cultures are treated with at least three concentrations of this compound, a vehicle control, and a positive control. The experiment is conducted with and without an exogenous metabolic activation system (S9 mix).

-

Incubation: Cells are exposed to the test substance for a short period (e.g., 3-4 hours).

-

Recovery: After exposure, the cells are washed and incubated in fresh medium for a period that allows for the expression of chromosomal damage.

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. Slides are then stained (e.g., with Giemsa).

-

Microscopic Analysis: Metaphase spreads are analyzed under a microscope to identify and quantify structural chromosomal aberrations.

Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring this compound in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed.

Analysis in Water (Based on EPA Method 533)

This method is suitable for the determination of perfluorohexanoic acid (the anionic form of this compound) in drinking water.

Methodology:

-